molecular formula C11H17BO3 B1274041 4-tert-Butoxymethylphenylboronic acid CAS No. 1024017-53-5

4-tert-Butoxymethylphenylboronic acid

Cat. No.: B1274041
CAS No.: 1024017-53-5
M. Wt: 208.06 g/mol
InChI Key: SWBBCXVELDRAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butoxymethylphenylboronic acid (4-TBMPA) is an organic compound containing boron and carbon, and is a derivative of phenylboronic acid. It is used in a variety of applications, such as organic synthesis, medicinal chemistry, and biochemistry. It is an important reagent in the field of organic synthesis due to its versatility, and it is also used in the synthesis of various drugs and other compounds.

Scientific Research Applications

Environmental Impact Studies

4-tert-Butoxymethylphenylboronic acid and its derivatives have been studied for their environmental impacts. For instance, alkylphenol-polyethoxylates (APnEO) and their degradation products, including compounds like 4-tert-butylphenol, have been found in sewage and river water. These compounds have been identified as weakly estrogenic to fish, affecting the synthesis of vitellogenin in hepatocytes of rainbow trout (Jobling & Sumpter, 1993). Similarly, 4-tert-butylphenol's effect on Cyprinus carpio, a species in sewage fed fisheries, has been evaluated, showing alterations in enzymatic activity and tissue morphology (Barse et al., 2006).

Application in Fire Safety

In fire safety research, 4-tert-butylphenylboronic acid has been evaluated as a less harmful alternative for epoxy-based hydrocarbon intumescent coatings. This compound, compared to commonly used boron compounds like zinc borate and boric acid, offers environmental safety benefits while maintaining thermal insulation performance and char properties (Wang et al., 2021).

Catalytic Asymmetric Synthesis

In the field of organic chemistry, this compound has been used in the catalytic asymmetric synthesis of certain compounds. A study demonstrated its use in the rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, yielding enantioenriched tert-butyl 3,3-diarylpropanoates (Paquin et al., 2005).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of 4-tert-butylphenylboronic acid itself. One study detailed an optimized process for its preparation, which involved a reaction between trimethyl borate and Grignard reagents (He Quan-guo, 2007).

Polymer Research

In polymer science, derivatives of 4-tert-butylphenylboronic acid have been utilized in the synthesis of polyamides. These polyamides, with flexible main-chain ether linkages and ortho-phenylene units, showed excellent solubility in various solvents and exhibited high thermal stability (Hsiao et al., 2000).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and reproductive toxicity . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-4-6-10(7-5-9)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBBCXVELDRAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395330
Record name 4-tert-Butoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024017-53-5
Record name 4-tert-Butoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butoxymethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.